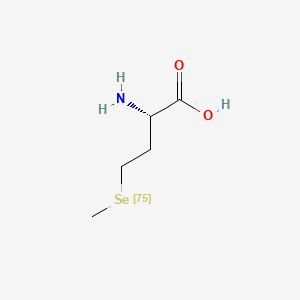

(2S)-2-amino-4-methylselanylbutanoic acid

Descripción

Propiedades

Número CAS |

1187-56-0 |

|---|---|

Fórmula molecular |

C5H11NO2Se |

Peso molecular |

192.07 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4 |

Clave InChI |

RJFAYQIBOAGBLC-ZEMBQCNESA-N |

SMILES |

C[Se]CCC(C(=O)O)N |

SMILES isomérico |

C[75Se]CC[C@@H](C(=O)O)N |

SMILES canónico |

C[Se]CCC(C(=O)O)N |

Apariencia |

Solid powder |

Otros números CAS |

1187-56-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Butanoic acid, 2-amino-4-(methylseleno)- Radioselenomethionine Se 75, Selenomethionine Selenomethionine Selenomethionine Hydrochloride, (S)-Isomer Selenomethionine Se 75 Selenomethionine, (+,-)-Isomer Selenomethionine, (R)-Isomer Selenomethionine, (S)-Isomer Sethotope |

Origen del producto |

United States |

Biological Origin and Biosynthesis of L Selenomethionine

L-Selenomethionine (SeMet) is a naturally occurring amino acid where selenium replaces the sulfur atom of its structural analog, methionine. wikipedia.org It is the primary form of selenium found in various natural sources, including Brazil nuts, cereal grains, soybeans, and grassland legumes. wikipedia.org The biosynthesis of this crucial compound is predominantly carried out by plants, yeast, and other microorganisms, which assimilate inorganic selenium from the environment and convert it into this organic form through their sulfur metabolic pathways. nih.govresearchgate.net

In plants and microorganisms such as yeast (Saccharomyces cerevisiae), the synthesis of L-Selenomethionine is intrinsically linked to the sulfur assimilation pathway. nih.govbiointerfaceresearch.com These organisms can absorb inorganic forms of selenium, such as selenate (B1209512) and selenite (B80905), from the soil and water. nih.gov Through a series of enzymatic reactions, these inorganic forms are reduced to hydrogen selenide (B1212193) (H₂Se). researchgate.netmdpi.com This intermediate then serves as the selenium donor for incorporation into an organic backbone, mirroring the synthesis of methionine. nih.gov The process generally follows the pathway for sulfur amino acid synthesis, where selenium's chemical similarity to sulfur allows it to be utilized by the same enzymes. biointerfaceresearch.com

The key steps in the biosynthesis pathway in these organisms are outlined below:

| Step | Reaction | Key Enzyme(s) Involved (Analogous to Sulfur Pathway) | Organism Group |

| 1. Uptake | Absorption of inorganic selenium (selenate, selenite) from the environment. | Sulfate (B86663) permeases | Plants, Microorganisms |

| 2. Reduction | Reduction of selenate to selenite, and then to hydrogen selenide (H₂Se). | ATP sulfurylase, APS reductase, Sulfite reductase | Plants, Microorganisms |

| 3. Incorporation | Incorporation of H₂Se into an amino acid backbone (e.g., O-acetylhomoserine) to form selenohomocysteine. | Cystathionine (B15957) γ-synthase | Plants, Microorganisms |

| 4. Methylation | Methylation of selenohomocysteine to form L-Selenomethionine. | Methionine synthase | Plants, Microorganisms |

Absence of De Novo Biosynthesis in Mammalian Systems

In stark contrast to plants and microorganisms, mammalian systems are incapable of the de novo biosynthesis of L-Selenomethionine. This inability is a consequence of a broader metabolic limitation: mammals cannot synthesize the essential amino acid methionine. elifesciences.org The entire metabolic pathway required to construct the carbon skeleton of methionine from simpler precursors is absent in the metazoan lineage. elifesciences.org Since L-Selenomethionine biosynthesis relies on the same enzymatic machinery as methionine synthesis, the absence of this pathway precludes the formation of its seleno-analog from inorganic selenium. nih.gov

Therefore, for mammals, L-Selenomethionine is an essential dietary component that must be obtained from food sources. nih.gov It enters the body through the consumption of plants, or animals that have consumed selenium-accumulating plants, and is then absorbed in the gastrointestinal tract. nih.gov Once absorbed, it enters the body's methionine pool and can be non-specifically incorporated into proteins in place of methionine. wikipedia.orgnih.gov

Regulatory Aspects of Selenomethionine Formation Within Biological Systems

The formation of L-Selenomethionine in producer organisms is subject to several regulatory factors, primarily linked to sulfur metabolism and the availability of substrates. The competitive interaction between sulfur and selenium is a key regulatory point.

Key Regulatory Factors:

Sulfur Availability: High concentrations of sulfur in the environment can inhibit the uptake and assimilation of selenium, as both elements often compete for the same transport proteins and enzymes. researchgate.net Conversely, sulfur-limiting conditions can enhance the incorporation of selenium and the production of L-Selenomethionine. researchgate.net

Enzyme Specificity: The enzymes of the sulfur assimilation pathway generally have a higher affinity for their sulfur substrates than for the selenium analogs. However, this specificity is not absolute, allowing for the synthesis of selenium-containing compounds when selenium is present.

Translational Regulation: Once synthesized, L-Selenomethionine is recognized by methionyl-tRNA synthetase and incorporated into polypeptide chains during protein synthesis. nih.gov The translational machinery does not effectively differentiate between methionine and L-Selenomethionine, leading to its random, non-specific incorporation into proteins in place of methionine. nih.govresearchgate.net This lack of discrimination means that the level of L-Selenomethionine incorporation into proteins is largely dependent on the relative abundance of L-Selenomethionine and methionine in the cellular pool.

| Regulatory Factor | Mechanism of Action | Effect on L-Selenomethionine Formation |

| Sulfur Concentration | Competitive inhibition of selenium uptake and assimilation by sulfur compounds. | High sulfur levels decrease SeMet synthesis; low sulfur levels increase it. |

| Substrate Availability | The presence of inorganic selenium (selenate/selenite) is a prerequisite for synthesis. | Formation is directly dependent on the bioavailability of environmental selenium. |

| Translational Machinery | Methionyl-tRNA synthetase does not distinguish between methionine and selenomethionine (B1662878). | Leads to non-specific incorporation into proteins based on the SeMet/Met ratio. |

Metabolic Pathways and Interconversions of L Selenomethionine

Absorption and Cellular Uptake Mechanisms

The initial step in the metabolic cascade of L-Selenomethionine is its absorption from the diet and subsequent uptake by cells. This process is mediated by specific transport systems that recognize it due to its structural similarity to methionine.

The absorption of L-Selenomethionine in the small intestine is an active process. nih.gov Research has demonstrated that its transport across the intestinal brush border membrane is facilitated by a sodium-dependent, carrier-mediated system. nih.gov This mechanism is the same one utilized for the absorption of methionine. nih.gov Studies using isolated brush border membrane vesicles from pigs have shown that both L-Selenomethionine and methionine are transported by a single, common Na+-dependent process. nih.gov The kinetics of this transport system show no significant difference in the maximal transport velocity (Vmax) or the Michaelis constant (Km) between L-Selenomethionine and methionine, indicating a similar affinity for the transporter. nih.gov Furthermore, the transport of both amino acids exhibits similar characteristics regarding electrogenicity and substrate specificity. nih.gov

Following its absorption into the bloodstream, L-Selenomethionine is taken up by various cells throughout the body. This cellular uptake is also mediated by transporters that are primarily responsible for methionine transport. bohrium.com Due to their structural analogy, L-Selenomethionine and methionine compete for the same cellular transport systems. nih.govcambridge.org This competition means that the presence of methionine can inhibit the uptake of L-Selenomethionine and vice versa. nih.gov Once inside the cell, L-Selenomethionine can enter the methionine pool and be utilized in various metabolic pathways. nih.gov The interchangeability of L-Selenomethionine and methionine in these transport processes is a key factor in its metabolic fate. mdpi.com

Intracellular Compartmentation and Distribution

Once inside the cells, L-Selenomethionine is distributed to various tissues and undergoes metabolic processing, primarily in the liver. Its distribution is not uniform, with certain tissues showing a higher propensity for its accumulation.

The liver plays a central role in the metabolism of L-Selenomethionine. ruc.dknih.gov After absorption, a significant portion of L-Selenomethionine is transported to the liver. ruc.dk Dynamic scintigraphic imaging in humans has shown that after oral ingestion, there is a measurable transport of 75Se-L-SeMet from the small intestine to the liver. ruc.dk Compartmental modeling of this data estimated a mean disappearance half-life of 75Se-L-SeMet in the liver to be approximately 2.65 hours. ruc.dk Within the liver, L-Selenomethionine can be metabolized through several pathways. It can be incorporated into proteins in place of methionine, or it can be converted to other selenium compounds. nih.govnih.gov One of the key metabolic routes is its entry into the methionine cycle, where it can be converted to S-adenosyl-L-selenomethionine. nih.gov

L-Selenomethionine accumulates in various tissues, with the pattern of accumulation being tissue-specific. nih.gov Tissues with high rates of protein synthesis, such as skeletal muscle, pancreas, liver, and kidney, tend to have higher concentrations of L-Selenomethionine. mdpi.com This accumulation in protein-rich tissues serves as a storage pool for selenium. mdpi.com Studies in animals have shown that supplementation with L-Selenomethionine leads to significantly higher selenium concentrations in serum, muscle, heart, liver, and kidney compared to supplementation with inorganic selenium. mdpi.com Research in humans has also demonstrated preferential accumulation in certain tissues. For instance, oral supplementation with L-Selenomethionine resulted in a 22% higher selenium concentration in prostate tissue compared to a control group, suggesting a preferential uptake and accumulation in the prostate gland. nih.gov

Tissue-Specific Accumulation of Selenium from L-Selenomethionine

| Tissue | Observed Accumulation | Reference |

|---|---|---|

| Skeletal Muscle | High accumulation due to high protein synthesis. | mdpi.comorffa.com |

| Liver | Significant accumulation and primary site of metabolism. | nih.govmdpi.com |

| Kidney | High concentrations observed. | mdpi.com |

| Prostate | Preferential accumulation demonstrated in human studies. | nih.gov |

| Pancreas | High accumulation due to high protein synthesis. | mdpi.com |

Transsulfuration Pathway Analogies

The metabolic fate of L-Selenomethionine is closely linked to the transsulfuration pathway, a metabolic route that interconverts sulfur-containing amino acids. wikipedia.orgmdpi.com L-Selenomethionine can enter this pathway in a manner analogous to methionine. nih.govresearchgate.net

Once L-Selenomethionine is converted to selenohomocysteine, it can enter the transsulfuration pathway. researchgate.net This pathway involves the conversion of selenohomocysteine to selenocystathionine (B1218740) and subsequently to selenocysteine (B57510). nih.govhmdb.ca The enzymes responsible for these conversions, cystathionine (B15957) β-synthase and cystathionine γ-lyase, can utilize the seleno-analogues as substrates. nih.govnih.gov The production of selenocysteine via this pathway is significant as selenocysteine is the form of selenium that is incorporated into functional selenoproteins. nih.gov Therefore, the transsulfuration pathway provides a direct link between dietary L-Selenomethionine and the synthesis of essential selenoproteins. researchgate.netnih.gov

Key Steps in the Transsulfuration Pathway for L-Selenomethionine

| Substrate | Enzyme | Product | Reference |

|---|---|---|---|

| L-Selenomethionine | Methionine Adenosyltransferase | S-Adenosyl-L-selenomethionine | nih.gov |

| S-Adenosyl-L-selenomethionine | Methyltransferases | S-Adenosyl-L-selenohomocysteine | researchgate.net |

| S-Adenosyl-L-selenohomocysteine | SAH Hydrolase | Selenohomocysteine | nih.gov |

| Selenohomocysteine + Serine | Cystathionine β-synthase | Selenocystathionine | nih.govhmdb.ca |

| Selenocystathionine | Cystathionine γ-lyase | Selenocysteine | nih.govhmdb.ca |

Conversion to L-Selenocysteine

The conversion of L-selenomethionine to L-selenocysteine, the 21st proteinogenic amino acid, is a key step that channels selenium from a storage form into a functionally active form for selenoprotein synthesis. This transformation occurs primarily through the trans-selenation pathway, which mirrors the transsulfuration pathway of methionine. researchgate.netnih.gov

Initially, L-selenomethionine enters the methionine cycle. mdpi.com Through a series of enzymatic reactions, it is converted to selenohomocysteine. mdpi.com This intermediate then serves as a substrate for cystathionine β-synthase (CBS), which catalyzes its condensation with serine to form selenocystathionine. nih.gov Subsequently, cystathionine γ-lyase (CGL) cleaves selenocystathionine to yield L-selenocysteine, α-ketobutyrate, and ammonia (B1221849). mdpi.commbl.or.kr This newly synthesized L-selenocysteine can then be utilized for the synthesis of various selenoproteins, which play critical roles in antioxidant defense and redox regulation. nih.govresearchgate.net

The biosynthesis of selenocysteine for incorporation into selenoproteins is a highly regulated process that occurs on its own tRNA. nih.govreactome.org Selenocysteine is then converted to hydrogen selenide (B1212193) (H₂Se) by the enzyme selenocysteine lyase, and this hydrogen selenide serves as the selenium source for the synthesis of selenophosphate, a precursor for selenoprotein production. researchgate.net

Formation of Intermediates: Homoselenocysteine and Selenocystathionine

The metabolic cascade from L-selenomethionine to L-selenocysteine involves the obligatory formation of key intermediates, namely homoselenocysteine and selenocystathionine. mdpi.com Following the activation of L-selenomethionine to Se-adenosyl-L-selenomethionine (Se-SAM), subsequent methyl transfer reactions yield Se-adenosyl-L-selenohomocysteine (Se-SAH). Hydrolysis of Se-SAH produces L-selenohomocysteine (SeHcy).

This L-selenohomocysteine is a critical branch-point metabolite. It can either be remethylated back to L-selenomethionine or enter the trans-selenation pathway. nih.govresearchgate.net In the trans-selenation pathway, cystathionine β-synthase facilitates the reaction between selenohomocysteine and serine to form the intermediate selenocystathionine. nih.govmdpi.com This asymmetrical thioether is then acted upon by cystathionine γ-lyase, which cleaves it to produce L-selenocysteine. mdpi.com

Table 1: Key Intermediates in the Conversion of L-Selenomethionine to L-Selenocysteine

| Intermediate | Precursor | Subsequent Product | Key Enzyme |

| L-Selenohomocysteine | Se-Adenosyl-L-selenohomocysteine | Selenocystathionine or L-Selenomethionine | Cystathionine β-synthase or Methionine Synthases |

| Selenocystathionine | L-Selenohomocysteine and Serine | L-Selenocysteine | Cystathionine γ-lyase |

Methylselenol Generation through Metabolic Routes

Methylselenol (CH₃SeH) is considered a key biologically active selenium metabolite, and it can be generated from L-selenomethionine through several metabolic routes. nih.govnih.gov One direct pathway involves the action of the enzyme cystathionine γ-lyase (CGL), which can directly metabolize L-selenomethionine to produce methylselenol. mbl.or.kr

Another significant pathway involves the conversion of L-selenomethionine to Se-methylselenocysteine, which is then acted upon by a β-lyase to generate methylselenol. researchgate.net Additionally, methylseleninic acid can be reduced to methylselenol. nih.gov Hydrogen selenide, a central intermediate in selenium metabolism, can also undergo spontaneous methylation in the presence of S-adenosylmethionine (SAM) to form methylselenol. plos.orgresearchgate.net Methylselenol is a volatile compound and is a precursor to dimethylselenide and trimethylselenonium, which are excretion products. nih.govplos.org

One-Carbon Metabolism Interplay

The metabolism of L-selenomethionine is intricately linked with one-carbon metabolism, primarily through its role as a precursor for the selenium analogue of S-adenosylmethionine (SAM).

Formation of Seleno-S-Adenosylmethionine (Se-SAM)

Analogous to the synthesis of SAM from methionine, L-selenomethionine serves as a substrate for S-adenosylmethionine synthetase. This enzyme catalyzes the reaction of L-selenomethionine with ATP to form Se-adenosyl-L-selenomethionine (Se-SAM). nih.govnih.gov Se-SAM can then function as a methyl group donor in various biological methylation reactions, similar to its sulfur counterpart. nih.gov The substitution of sulfur with selenium in this cofactor can, in some cases, enhance its compatibility with certain methyltransferases. researchgate.net The use of Se-SAM analogues has become a valuable tool in chemical biology for studying protein methylation. plos.orgsigmaaldrich.com

Regeneration of Selenomethionine (B1662878) from Selenohomocysteine by Methionine Synthases

After Se-SAM donates its methyl group, it is converted to Se-adenosyl-L-selenohomocysteine, which is subsequently hydrolyzed to L-selenohomocysteine. This selenohomocysteine can be efficiently recycled back to L-selenomethionine. nih.govresearchgate.net This regeneration is catalyzed by methionine synthases, which transfer a methyl group from 5-methyltetrahydrofolate to selenohomocysteine. mdpi.comresearchgate.net Studies have shown that methionine synthases can convert selenohomocysteine to selenomethionine at rates comparable to the conversion of homocysteine to methionine, highlighting the efficiency of this recycling pathway in mammals. nih.govresearchgate.net

Interplay with Protein Turnover and Cellular Selenium Storage Pools

L-selenomethionine plays a dual role in the body, acting as both a component of proteins and a source of selenium for selenoprotein synthesis. Because of its structural similarity to methionine, L-selenomethionine can be non-specifically incorporated into proteins in place of methionine during protein synthesis. wikipedia.orgresearchgate.net The tRNA synthetase for methionine does not distinguish between the two amino acids. researchgate.net

This non-specific incorporation allows L-selenomethionine to become part of the body's general protein pool, effectively creating a storage form of selenium. nih.govresearchgate.net The skeletal muscle is a major site for this selenium storage. nih.gov When these proteins undergo normal turnover and are degraded, the released L-selenomethionine can re-enter the metabolic pathways described above. It can then be used for the synthesis of new proteins or be catabolized to provide selenium for the synthesis of functionally active selenoproteins. nih.gov This interplay between protein turnover and the metabolic pathways of L-selenomethionine is crucial for maintaining selenium homeostasis.

Molecular and Cellular Mechanisms of L Selenomethionine

Protein Incorporation Dynamics and Structural Implications

The substitution of methionine with selenomethionine (B1662878) is a key feature of its biological activity, leading to alterations in protein structure and function.

L-Selenomethionine is incorporated into polypeptide chains non-specifically in place of methionine. wikipedia.orgresearchgate.net This process occurs during protein synthesis (translation) because the cellular machinery does not effectively distinguish between SeMet and its sulfur analog, methionine, due to their similar chemical properties. nih.govmdpi.com The extent of this substitution can be substantial; in some human proteins, SeMet can randomly replace over 85% of methionine residues. nih.gov Under controlled laboratory conditions with specific organisms like yeast, it is possible to achieve a substitution rate of over 98%. mdpi.com This random incorporation provides a method for selenium to be stored reversibly in tissues and organs within the body's protein pool. researchgate.netresearchgate.net

However, this substitution can subtly influence protein stability. A systematic study on phage T4 lysozyme (B549824) variants revealed that replacing the native methionine residues with selenomethionine slightly stabilizes the protein. nih.gov As more methionine residues were introduced into the protein structure, there was a general decrease in stability; however, the selenomethionine-containing variants consistently offset this destabilization. nih.gov This resulted in a significant differential increase in the protein's melting temperature, indicating enhanced stability. nih.gov

| Characteristic | Observation |

|---|---|

| Initial Substitution | Substitution of native methionine residues with selenomethionine leads to a slight stabilization of the protein. |

| High-Methionine Variants | In proteins engineered to contain a high number of methionine residues, stability progressively decreases. |

| Stabilizing Offset | The presence of selenomethionine increasingly offsets the loss of stability in high-methionine variants. |

| Melting Temperature (Tm) | A differential increase in melting temperature of about 7°C was ultimately observed for the selenomethionine variants. |

| Free Energy Contribution | The stability increase corresponds to approximately 0.25 kcal/mol per substitution. |

While the structural changes are often subtle, the functional consequences of incorporating SeMet can be significant. rsc.org The primary functional alteration is the introduction of enhanced redox activity into the protein. mdpi.com Proteins containing SeMet often exhibit different properties compared to their methionine-only counterparts, effectively gaining a new function as antioxidants. nih.govnih.gov This is because the selenide (B1212193) group in SeMet is a much better reducing agent than the sulfide (B99878) group in methionine. mdpi.comnih.gov

This enhanced reactivity means that SeMet-containing proteins can provide stronger antioxidant protection. nih.gov However, the incorporation is not without potential negative consequences. In some biological systems, such as yeast, the metabolization of selenomethionine to selenocysteine (B57510) can lead to misincorporation in place of cysteine, inducing protein aggregation and proteotoxic stress. researchgate.net

Redox Regulation and Antioxidant Defense Mechanisms

L-Selenomethionine is extraordinarily redox active under physiological conditions, allowing it to play a crucial role in protecting against oxidative damage through multiple mechanisms. nih.gov

The antioxidant activity of selenomethionine arises from its ability to directly scavenge and deplete harmful reactive oxygen species (ROS). wikipedia.orgmdpi.com The selenide component of SeMet is a superior reducing agent and antioxidant compared to the sulfide in methionine, offering direct protection against various oxidants. nih.gov SeMet has been shown to react with and neutralize a range of ROS, including hydrogen peroxide (H₂O₂), amino acid hydroperoxides, and hypochlorite-derived chloramines. mdpi.com This direct scavenging activity helps inhibit the formation of ROS and can protect cells from oxidative damage. mdpi.com However, it is noteworthy that in some specific experimental models, such as with B16 melanoma cells under doxorubicin (B1662922) treatment, the protective effects of SeMet were found to be disconnected from direct ROS scavenging, suggesting its antioxidant mechanisms can be context-dependent. nih.gov

Beyond direct scavenging, L-Selenomethionine can act as a catalytic antioxidant through the redox cycling of its selenide/selenoxide couple. mdpi.comnih.gov When SeMet (containing a selenide, RSeR') reacts with an oxidant like a hydroperoxide, it is converted to selenomethionine selenoxide (RSe(O)R'). nih.govnih.gov

Unlike the analogous sulfoxide (B87167) formed from methionine, the selenoxide is significantly more reactive. nih.gov It can be readily reduced back to the selenide form by endogenous thiols, such as glutathione (B108866) (GSH), or by the thioredoxin reductase (TrxR)/thioredoxin (Trx) system. nih.govnih.gov This reduction regenerates the SeMet, allowing it to participate in another round of oxidation, thereby establishing a catalytic cycle that removes damaging oxidants. nih.govmdpi.com This ability of SeMet to act as a redox catalyst makes it highly efficient at removing hydroperoxides from amino acids, peptides, and proteins. nih.govnih.gov

| Step | Process | Reactants | Products |

|---|---|---|---|

| 1. Oxidation | SeMet scavenges a reactive oxygen species (ROS). | L-Selenomethionine (selenide) + ROS (e.g., H₂O₂) | Selenomethionine Selenoxide + Reduced ROS (e.g., H₂O) |

| 2. Reduction/Recycling | The selenoxide is reduced back to its active selenide form. | Selenomethionine Selenoxide + Reducing Agent (e.g., 2GSH) | L-Selenomethionine (selenide) + Oxidized Reductant (e.g., GSSG + H₂O) |

| Outcome: This cycle allows a single molecule of SeMet to catalytically neutralize multiple oxidant molecules. |

Interaction with Endogenous Antioxidant Systems (e.g., Glutathione Synthesis and Recycling)

L-selenomethionine significantly enhances the body's antioxidant capacity through its interaction with the glutathione system. Glutathione (GSH), a critical intracellular antioxidant, relies on the availability of the amino acid cysteine for its synthesis. mdpi.com Research has demonstrated that L-selenomethionine can induce the expression of the cystine/glutamate exchanger system xc-, a key transporter responsible for the cellular uptake of cystine, which is then reduced to cysteine. mdpi.com This induction leads to an increased intracellular availability of cysteine, thereby boosting the rate of glutathione synthesis. mdpi.com

Furthermore, the antioxidant function of selenium is fundamentally linked to the glutathione system through the action of selenoproteins, particularly the glutathione peroxidases (GPx). nih.gov These enzymes utilize glutathione as a reducing agent to detoxify harmful reactive oxygen species (ROS) like hydrogen peroxide, converting them into harmless water molecules. nih.govmdpi.com During this process, glutathione is oxidized to glutathione disulfide (GSSG). The recycling of GSSG back to its reduced GSH form is catalyzed by the enzyme glutathione reductase (GR), a reaction that is also influenced by selenium status. mdpi.com The ability of L-selenomethionine to be incorporated into proteins in place of methionine provides a cellular reservoir of selenium, ensuring the sustained synthesis of essential selenoproteins like GPx. nih.gov This integration fortifies the glutathione-mediated antioxidant defense network, protecting cells from oxidative damage. mdpi.comnih.gov

| Key Component | Role in L-Selenomethionine's Antioxidant Interaction |

| Glutathione (GSH) | The primary intracellular antioxidant whose synthesis is enhanced by L-selenomethionine-mediated cysteine availability. mdpi.com |

| System xc- | A cystine/glutamate transporter induced by L-selenomethionine, increasing the substrate for GSH synthesis. mdpi.com |

| Glutathione Peroxidases (GPx) | Selenoenzymes that require selenium (supplied by L-selenomethionine) to detoxify ROS using GSH. nih.govmdpi.com |

| Glutathione Reductase (GR) | An enzyme involved in recycling oxidized glutathione (GSSG) back to GSH, supporting the antioxidant cycle. mdpi.com |

Modulation of Cellular Thiol Homeostasis

L-selenomethionine and its metabolic derivatives are redox-active molecules that can directly influence the balance of thiols within a cell, a state referred to as cellular thiol homeostasis or the "thiolstat". nih.gov The thiolstat, largely maintained by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), is critical for maintaining a reducing intracellular environment and for regulating cellular signaling pathways. nih.gov

The metabolism of L-selenomethionine can generate reactive selenium species (RSeS) which participate in redox cycling. nih.gov For instance, the selenide/selenoxide cycle of L-selenomethionine can catalytically detoxify ROS. nih.gov This process involves the consumption of thiols, such as GSH, to reduce the oxidized form of selenomethionine (selenoxide) back to its reduced state. nih.gov This consumption of GSH can transiently alter the GSH/GSSG ratio, thereby modulating the cellular thiolstat. nih.gov Furthermore, metabolites of L-selenomethionine, such as methylselenol (CH₃SeH), can also induce the oxidation of thiols, further impacting the cellular redox environment and potentially triggering signaling pathways that lead to apoptosis, particularly in cancer cells. nih.gov This modulation of thiol homeostasis is a key mechanism through which L-selenomethionine exerts its biological effects, ranging from antioxidant protection to pro-oxidant signaling. nih.govnih.gov

Modulation of Gene Expression and Signaling Pathways (Preclinical and In Vitro Studies)

(2S)-2-amino-4-methylselanylbutanoic acid, commonly known as L-Selenomethionine, has been the subject of numerous preclinical and in vitro studies to elucidate its molecular and cellular mechanisms of action. These investigations have revealed its capacity to modulate critical signaling pathways and gene expression involved in carcinogenesis and cellular homeostasis.

Regulation of Oncogenic and Tumor Suppressor microRNA Expression

L-Selenomethionine and its metabolites have been shown to influence the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. Dysregulation of miRNA expression is a hallmark of many cancers, with some miRNAs acting as oncogenes (oncomiRs) and others as tumor suppressors.

Preclinical work has suggested that high-dose seleno-L-methionine (SLM) can lead to the downregulation of oncogenic miRNAs, specifically miR-155 and miR-210. This effect is associated with the inhibition of hypoxia-induced factors. In a study involving rat articular cartilage damaged by T-2 toxin, L-Selenomethionine treatment was found to downregulate the expression of miR-133a-3p, miR-675-5p, and miR-667-3p, which were upregulated by the toxin and implicated in apoptosis. mdpi.com

While direct studies on L-Selenomethionine's effect on a broad range of tumor suppressor miRNAs are limited, research on other forms of selenium provides relevant insights. For instance, selenium nanoparticles have been demonstrated to exert antitumor activity in prostate cancer cells by upregulating the tumor suppressor miR-16. nih.gov This upregulation was associated with the targeting of the anti-apoptotic protein BCL-2 and the cell cycle regulator Cyclin D1. nih.gov A positive correlation between serum selenium levels and miR-16 expression has also been observed in patients with prostate cancer. nih.gov These findings suggest a potential mechanism for selenium compounds, possibly including L-Selenomethionine, to function as tumor suppressors through the modulation of miRNA expression.

Modulation of Hypoxia-Inducible Factors (HIFs) and Vascular Endothelial Growth Factor (VEGF)

A critical aspect of tumor progression is the adaptation of cancer cells to low oxygen conditions, a state known as hypoxia. This adaptation is primarily mediated by Hypoxia-Inducible Factors (HIFs), which are transcription factors that regulate genes involved in angiogenesis, cell survival, and metabolism. Vascular Endothelial Growth Factor (VEGF) is a key downstream target of HIFs and a potent stimulator of blood vessel formation, which is essential for tumor growth and metastasis. mdpi.com

Preclinical studies have demonstrated that L-Selenomethionine and its metabolite, methylselenol, can effectively inhibit HIF signaling. In models of clear cell renal cell carcinoma, high-dose seleno-L-methionine (SLM) has been shown to downregulate both HIF-1α and HIF-2α. ncl.ac.uk This inhibition of HIFs leads to a subsequent reduction in the expression and secretion of their downstream target, VEGF. ncl.ac.uk

Further research in head and neck cancer models has corroborated these findings, showing that methylseleninic acid (MSA), a metabolite of selenium compounds including L-Selenomethionine, inhibits HIF-1α, which in turn downregulates VEGF. ncl.ac.uk The inhibition of HIF-α by MSA was associated with significant growth inhibition of cancer cells under hypoxic conditions. ncl.ac.uk This modulation of the HIF-VEGF axis by L-Selenomethionine suggests a mechanism by which it can interfere with tumor angiogenesis and adaptation to the hypoxic microenvironment.

Mechanisms of Cell Proliferation and Apoptosis Modulation in Experimental Models

L-Selenomethionine has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in a variety of cancer cell lines, although the specific mechanisms can vary depending on the cell type and experimental conditions.

In human prostate cancer cells, the combination of L-Selenomethionine and the enzyme methioninase, which enhances the conversion of L-Selenomethionine to its active metabolites, was found to induce apoptosis. nih.gov This apoptotic effect was mediated by the generation of reactive oxygen species (ROS), specifically superoxide, and was dependent on the presence of a functional p53 tumor suppressor protein. nih.gov The apoptotic pathway involved the mitochondria, as evidenced by a decrease in mitochondrial membrane potential and an increase in caspase-9 activity. nih.gov

Studies on human colon cancer cells (A549 and HT29) have also demonstrated the pro-apoptotic effects of L-Selenomethionine. nih.gov In these models, L-Selenomethionine treatment led to morphological changes consistent with apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.gov This was accompanied by mitotic arrest, with an increase in cells in the metaphase of the cell cycle. nih.gov The mechanism in these cells appears to be linked to the depletion of polyamines, as exogenous spermine (B22157) could prevent the induction of apoptosis. nih.gov Interestingly, the apoptotic effect was found to be independent of the p53 status of the cells. nih.gov

In zebrafish embryos, exposure to L-Selenomethionine induced apoptosis in the developing eyes, as demonstrated by TUNEL assays and increased expression of the apoptosis marker Caspase-3. amegroups.org This was accompanied by an increase in ROS-induced oxidative stress and ectopic cell proliferation, highlighting the complex cellular responses to this compound. amegroups.org

The table below summarizes key findings on the modulation of cell proliferation and apoptosis by L-Selenomethionine in different experimental models.

| Experimental Model | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|

| Human Prostate Cancer Cells (LNCaP, PC3) | Induction of apoptosis and inhibition of proliferation (with METase) | Superoxide (ROS) generation, p53-dependent, mitochondrial pathway | nih.gov |

| Human Lung (A549) and Colon (HT29) Cancer Cells | Induction of apoptosis and mitotic arrest | Polyamine depletion, p53-independent | nih.gov |

| Zebrafish Embryos | Increased apoptosis and ectopic proliferation in developing eyes | ROS-induced oxidative stress | amegroups.org |

| Human Colon Cancer Cells (HCT116, RKO) | Growth inhibition, G2/M cell cycle arrest, and apoptosis | p53-mediated | embopress.org |

Effects on Endoplasmic Reticulum Homeostasis and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. A variety of cellular insults can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a signaling network called the Unfolded Protein Response (UPR). nih.govresearchgate.net The UPR aims to restore ER function, but if the stress is too severe or prolonged, it can trigger apoptosis.

In vitro studies have indicated that L-Selenomethionine and its metabolites can induce ER stress and activate the UPR as a mechanism for its anti-cancer effects. In normal human breast epithelial cells (MCF-10A), both L-Selenomethionine and selenocystine (B224153) were found to induce the expression of UPR target genes, including GRP78 (also known as BiP), ATF4, and CHOP. nih.gov This was associated with a shift in the ER redox balance towards a more oxidizing environment, suggesting that alteration of the ER's redox state may disrupt protein folding and trigger ER stress-induced apoptosis. nih.gov

In human colon adenocarcinoma cells (COLO 205), a metabolite of L-Selenomethionine, Se-methyl-L-selenocysteine (MSeC), was shown to induce apoptosis primarily through the induction of ER stress, rather than through ROS generation. ncl.ac.uk This was evidenced by the cleavage of caspase-12 and increased levels of the UPR-related proteins GADD153 (also known as CHOP) and GADD45. ncl.ac.uk

A study on IPEC-J2 cells, a porcine intestinal epithelial cell line, showed that the combination of L-Selenomethionine and allicin (B1665233) could down-regulate ER stress-related proteins in a model of H2O2-induced oxidative stress. While this study involved a combination of compounds, it further supports the involvement of L-Selenomethionine in modulating the ER stress response.

The key pathways of the UPR involve three ER transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Upon ER stress, these sensors initiate downstream signaling cascades that lead to the transcriptional upregulation of genes involved in protein folding and degradation, as well as those that can promote apoptosis, such as CHOP.

Enzyme Activity and Selenoprotein Expression Modulation

L-Selenomethionine serves as a primary dietary source of selenium, an essential trace element that is incorporated into selenoproteins in the form of the amino acid selenocysteine. These selenoproteins play vital roles in a range of physiological processes, most notably in antioxidant defense.

Impact on Glutathione Peroxidase Activity

Glutathione peroxidases (GPXs) are a family of selenocysteine-containing enzymes that are central to the cellular antioxidant defense system. They catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione (GSH) as a reducing substrate. By neutralizing these reactive oxygen species, GPXs protect cells from oxidative damage.

Numerous preclinical and in vitro studies have consistently demonstrated that L-Selenomethionine supplementation effectively increases GPX activity. In rats fed a selenium-deficient diet, administration of L-Selenomethionine led to a significant increase in GPX activity in various tissues, indicating its ready availability for the synthesis of this selenoenzyme.

In vitro studies using various cell types have further elucidated this relationship. In porcine mammary epithelial cells (pMECs), treatment with L-Selenomethionine resulted in a dose-dependent increase in GPX activity, with the highest activity observed at a concentration of 0.5 µM. nih.gov This increase in enzyme activity was correlated with an upregulation of the mRNA and protein expression of GPX1. nih.gov Similarly, in primary cultured bovine hepatocytes, L-Selenomethionine was shown to increase both the mRNA levels and the enzymatic activity of cellular glutathione peroxidase (GPX1). mdpi.com

Studies in piglets have also shown that dietary supplementation with L-Selenomethionine can enhance antioxidant capacity by increasing the activity of GPX in both serum and the liver. This effect was particularly evident in a model of diquat-induced oxidative stress, where L-Selenomethionine supplementation restored the impaired GPX activity.

The table below presents a summary of research findings on the impact of L-Selenomethionine on Glutathione Peroxidase activity in various models.

| Experimental Model | L-Selenomethionine Concentration/Dose | Observed Effect on GPX Activity | Reference |

|---|---|---|---|

| Selenium-deficient rats | 300 µg (single dose) | Increased GPX activity in tissues within 48 hours | |

| Porcine Mammary Epithelial Cells (pMECs) | 0.5 µM | Peak increase in GPX activity | nih.gov |

| Primary Cultured Bovine Hepatocytes | 3 µmol/L | Maximal increase in GPX1 mRNA and activity | mdpi.com |

| Piglets (challenged with diquat) | 1.0 mg Se/kg diet | Restored and elevated serum GPX activity |

Influence on Thioredoxin Reductase Activity

L-Selenomethionine serves as a primary source of selenium for the synthesis of selenocysteine, a crucial component of the active site of thioredoxin reductases (TXNRDs). mdpi.compnas.org These enzymes are essential for maintaining the cellular redox balance by reducing thioredoxin. nih.gov The activity of TXNRDs is highly dependent on selenium availability. nih.gov

Research has demonstrated that supplementation with selenium compounds, including L-Selenomethionine, leads to a time- and concentration-dependent increase in both intracellular TXNRD activity and protein levels. nih.gov For instance, in HT-29 human colon cancer cells, selenite (B80905), a selenium-containing compound, markedly increased thioredoxin reductase activity. nih.gov Similarly, both selenite and selenomethionine have been shown to increase TXNRD activity in HepG2 cells. mdpi.com The mammalian thioredoxin reductase 1 (TR1) is particularly dependent on its selenocysteine residue for its catalytic function; replacing this selenocysteine with cysteine results in a significant decrease in its activity. nih.govacs.org This underscores the essential role of selenium, supplied by compounds like L-Selenomethionine, in maintaining the catalytic efficiency of TXNRDs. nih.gov

| Selenium Compound | Cell Line/Model | Observed Effect on TXNRD Activity | Reference |

|---|---|---|---|

| Selenomethionine | HepG2 cells | Significant increase | mdpi.com |

| Sodium Selenite | HT-29 cells | Up to 60-fold increase depending on concentration and time | nih.gov |

| General Selenium | Mammalian Systems | Essential for catalytic activity; Sec to Cys mutation causes a large drop in kcat | nih.gov |

Effects on Selenoprotein P and W Expression

L-Selenomethionine supplementation directly impacts the expression of various selenoproteins, including Selenoprotein P (SELENOP) and Selenoprotein W (SELENOW). SELENOP is the primary transporter of selenium in the body and is considered a key biomarker for assessing selenium nutritional status. nih.govnih.gov

Studies have consistently shown that L-Selenomethionine supplementation upregulates the expression of SELENOP. In selenium-deficient individuals, supplementation has been shown to optimize plasma SELENOP concentrations. nih.gov Research on porcine mammary epithelial cells demonstrated that as L-Selenomethionine concentrations increased from 0 to 4 μM, the mRNA and protein expression of SELENOP first increased, peaking at a concentration of 0.5 μM, and then subsequently decreased. nih.govresearchgate.net A similar dose-dependent effect was observed in hepatocyte L02 cells, where SELENOP expression reached its peak at 0.1 μmol/L of L-Selenomethionine before declining at higher concentrations. researchgate.net

The expression of Selenoprotein W (SELENOW) is also influenced by selenium availability. In the same study on porcine mammary epithelial cells, the mRNA expression of 17 different selenoproteins, including SELENOW, was shown to first increase and then decrease with rising L-Selenomethionine concentrations, with the maximum expression observed at 0.5 μM. nih.gov This indicates that an optimal level of L-Selenomethionine is necessary for maximizing the expression of these functional selenoproteins.

| Selenoprotein | Cell Line/Model | L-Selenomethionine Concentration | Observed Effect on Expression | Reference |

|---|---|---|---|---|

| SELENOP | Porcine Mammary Epithelial Cells | 0.5 μM | Peak mRNA and protein expression | nih.govresearchgate.net |

| SELENOP | Hepatocyte L02 cells | 0.1 μmol/L | Peak expression (inflection point) | researchgate.net |

| SELENOP | Selenium-deficient Chinese subjects | Supplementation (e.g., 35 μg/d) | Optimization of plasma concentration | nih.gov |

| SELENOW | Porcine Mammary Epithelial Cells | 0.5 μM | Peak mRNA expression | nih.gov |

Regulation of Methionine Sulfoxide Reductases (e.g., MSRB1)

Methionine residues in proteins are susceptible to oxidation, forming methionine sulfoxide. This oxidative damage can be repaired by a class of enzymes known as methionine sulfoxide reductases (Msr). nih.govnih.gov The MsrB family of enzymes specifically reduces the R-diastereomer of methionine sulfoxide. nih.gov One member of this family, Methionine Sulfoxide Reductase B1 (MSRB1, also known as Selenoprotein R or Selenoprotein X), is a selenoprotein that contains a selenocysteine residue in its active site. nih.govnih.govwikipedia.org

Applications in Structural Biology and Research Technologies

Protein X-ray Crystallography

In the field of protein X-ray crystallography, obtaining a high-resolution three-dimensional structure is often hindered by the "phase problem." While X-ray diffraction experiments measure the intensities (or amplitudes) of scattered X-rays, the crucial phase information is lost. numberanalytics.com Selenomethionine (B1662878) provides a robust solution to this problem through methods that exploit the phenomenon of anomalous scattering. bbk.ac.uk

Single-Wavelength Anomalous Dispersion (SAD) is a widely used experimental phasing method in macromolecular crystallography. nih.goviucr.org The technique relies on collecting a single X-ray diffraction dataset at a wavelength where the selenium atoms exhibit significant anomalous scattering. numberanalytics.comstanford.edu This anomalous signal, which is the difference in scattering between Friedel pairs of reflections, is used to locate the positions of the selenium atoms within the crystal lattice. Once the selenium substructure is determined, this information can be leveraged to calculate initial phases for the entire protein structure. nih.gov

The use of Selenomethionine in SAD phasing offers several advantages:

Efficiency : It can substantially reduce the data collection time required to determine a new structure compared to multi-wavelength methods, which is a significant benefit for high-throughput structural genomics projects. stanford.eduresearchgate.net

Reduced Radiation Damage : Collecting data at a single wavelength minimizes the crystal's exposure to X-rays, reducing the risk of radiation damage that can compromise data quality. researchgate.net

Broad Applicability : Studies have shown that for selenomethionine-labeled crystals, data collected at the peak anomalous wavelength is often sufficient to determine a new structure across a broad range of resolutions and solvent contents. stanford.edu

The combination of Selenomethionine SAD with computational techniques like solvent flattening has proven to be a general and powerful method for phasing, capable of producing high-quality, interpretable electron-density maps. stanford.eduresearchgate.net It has been successfully applied in serial femtosecond crystallography (SFX) using high-energy X-rays from X-ray free-electron lasers (XFELs), enabling the determination of novel structures from microcrystals. nih.goviucr.org

Table 1: Examples of Protein Structures Solved Using Selenomethionine SAD Phasing

| Protein | X-ray Source | Wavelength (Å) / Energy (keV) | Resolution (Å) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Stem domain of human POMGnT1 | SACLA XFEL | 0.954 / 13.0 | 1.4 | Structure solved from 13,000 indexed patterns, demonstrating efficiency with high-energy XFELs. | iucr.org |

| ACG protein | SACLA XFEL | 0.954 / 13.0 | 1.5 | Required at least 60,000 patterns for successful phasing due to a weaker anomalous signal. | iucr.org |

| Various Proteins (re-analysis) | Synchrotron | Peak anomalous wavelength | Moderate | Showed that SAD with solvent flattening produces maps comparable in quality to full MAD phasing. | stanford.eduresearchgate.net |

Multi-Wavelength Anomalous Diffraction (MAD) is a powerful technique for de novo structure determination that relies on the tunable wavelengths available at synchrotron radiation sources. elsevierpure.comnih.gov The method involves collecting multiple diffraction datasets from a single selenomethionine-containing crystal at different X-ray wavelengths around the selenium K-absorption edge. numberanalytics.comnumberanalytics.com

The principles of MAD phasing are:

Peak Wavelength : Data is collected at the wavelength where the imaginary component of the anomalous scattering (f'') is maximal, maximizing the anomalous signal. libretexts.org

Inflection Point : A dataset is collected at the inflection point of the absorption edge, where the real component of anomalous scattering (f') is at its minimum. libretexts.org

Remote Wavelength : At least one additional dataset is collected at a wavelength far from the absorption edge, where anomalous scattering effects are minimal. libretexts.org

By comparing the diffraction data from these different wavelengths, the contribution of the selenium atoms to the total scattering can be isolated, allowing for the direct calculation of phases. numberanalytics.comlibretexts.org The incorporation of Selenomethionine is ideal for this technique because the selenium absorption edge (approximately 0.98 Å or 12.66 keV) is easily accessible with synchrotron X-ray sources. bbk.ac.uk The MAD method, facilitated by Selenomethionine, has been described as a revolutionary approach that offers a rather general means for the elucidation of atomic structures. elsevierpure.comnih.govembopress.org

The central challenge in X-ray crystallography is the "phase problem": diffraction experiments yield the amplitudes of the scattered X-rays, but not their phases, which are essential for reconstructing the electron density and thus the molecular structure. numberanalytics.com (2S)-2-amino-4-methylselanylbutanoic acid is instrumental in solving this problem by enabling experimental phasing techniques like SAD and MAD. numberanalytics.comiucr.org

The selenium atom in Selenomethionine acts as a "heavy atom" reference point. Because it has more electrons (34) than the sulfur in methionine (16), it scatters X-rays more strongly. bbk.ac.uk More importantly, it exhibits significant anomalous scattering at specific X-ray wavelengths. bbk.ac.uklibretexts.org This anomalous scattering effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal should be equal. The measurable differences in intensity between these Friedel pairs (known as the Bijvoet difference) contain the phase information. bbk.ac.uk

By incorporating Selenomethionine, researchers can:

Generate a Strong Anomalous Signal : The selenium K-absorption edge provides a strong and sharp anomalous scattering signal, which is key to the success of both SAD and MAD phasing. numberanalytics.comembopress.org

Determine Heavy Atom Positions : The anomalous signal allows for the unambiguous location of the selenium atoms using techniques like Patterson maps. bbk.ac.uk

Calculate Initial Phases : Once the positions of the selenium atoms are known, they can be used as a framework to calculate an initial set of phases for all the measured reflections. nih.gov

Improve Electron Density Maps : These initial phases, though often approximate, are usually sufficient to generate an interpretable electron density map, which can then be improved through computational methods to reveal the complete protein structure. bbk.ac.uk

The development of Selenomethionine incorporation was a significant breakthrough, enabling the structural determination of proteins that were previously intractable using traditional methods. numberanalytics.com

Determining the structures of certain classes of proteins, such as large multi-protein complexes and integral membrane proteins, presents significant challenges. These proteins are often difficult to express, purify, and crystallize. Even when crystals are obtained, they may be small, diffract weakly, or be resistant to traditional heavy-atom derivatization methods. nih.gov

Selenomethionine labeling has proven to be a versatile and powerful tool for tackling these challenging targets. numberanalytics.com By incorporating the anomalous scatterer directly into the protein's covalent structure during biosynthesis, the method bypasses the difficulties associated with soaking crystals in heavy-atom solutions, a process that can damage the crystal or fail to produce an isomorphous derivative. bbk.ac.uk

The benefits for challenging proteins include:

Guaranteed Incorporation : The biosynthetic incorporation ensures that the heavy atom is present in the crystal without disrupting the crystal lattice, leading to highly isomorphous data. bbk.ac.uk

Known Stoichiometry : The number of selenium atoms is known from the protein's amino acid sequence, which simplifies the process of locating them in the Patterson map. bbk.ac.uk

Applicability to Microcrystals : The strength of the selenium anomalous signal makes it particularly effective in serial femtosecond crystallography (SFX), a technique that uses powerful XFELs to determine structures from micron-sized crystals that are unsuitable for conventional synchrotron beamlines. nih.goviucr.org This has been crucial for membrane proteins, which frequently form only small crystals. iucr.org

For instance, SAD phasing using anomalous signals from incorporated atoms has been successfully applied to determine the structure of membrane proteins like the human A2A adenosine (B11128) receptor. iucr.org

Understanding how a protein interacts with its ligands (such as substrates, inhibitors, or drug molecules) is a cornerstone of biochemistry and drug discovery. mdpi.com X-ray crystallography provides unparalleled insight into these interactions by revealing the precise three-dimensional arrangement of atoms at the binding site.

The role of this compound in this context is foundational. By enabling the initial determination of the protein's crystal structure through SAD or MAD phasing, it paves the way for subsequent studies of protein-ligand complexes. drugbank.com Once a reliable method for obtaining the protein's structure is established, researchers can use techniques like co-crystallization (crystallizing the protein in the presence of the ligand) or crystal soaking to obtain the structure of the complex. mdpi.com

The high-resolution electron density maps, made possible by accurate phasing with Selenomethionine, allow for:

Precise identification of the ligand's binding pose and conformation.

Detailed mapping of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and specific amino acid residues.

Observation of conformational changes in the protein that may occur upon ligand binding.

Identification of structural water molecules that may mediate the interaction between the protein and the ligand. mdpi.com

This detailed structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design more potent and selective inhibitors. mdpi.com

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. springernature.com Elucidating the structural basis of these interactions is key to understanding their function and mechanism. X-ray crystallography of protein complexes can reveal the atomic details of the interaction interface.

Similar to its role in studying protein-ligand interactions, Selenomethionine is a critical enabling tool for determining the structures of protein complexes. Phasing the diffraction data from a large, multi-subunit complex is often a significant hurdle. Incorporating Selenomethionine into one or more components of the complex provides the necessary anomalous signal to solve the phase problem and determine the structure.

Analysis of a high-resolution crystal structure of a protein complex, facilitated by Selenomethionine phasing, allows researchers to:

Identify the specific residues that form the interaction interface.

Characterize the nature of the interface , including its size, shape, and chemical complementarity.

Pinpoint "hotspot" residues that contribute most significantly to the binding energy.

Differentiate between direct and indirect interactions within a larger assembly. springernature.com

This structural information provides a detailed blueprint of the protein-protein interaction, guiding further biochemical experiments (e.g., site-directed mutagenesis) to validate the role of specific residues and providing a basis for designing molecules that can modulate the interaction.

Deciphering Protein Conformational Dynamics and Transitions

The substitution of methionine with selenomethionine provides a subtle yet powerful probe for investigating the conformational dynamics of proteins. While the two amino acids share significant structural and chemical similarities, the replacement of sulfur with selenium can introduce nuanced changes that are sensitive to the local environment, thereby offering insights into protein flexibility and transitions between different states. nih.govmdpi.com

Research on isolated model peptides has shown that while selenomethionine and methionine residues exhibit very similar conformational structures and energetics, there are subtle differences in their behavior. nih.govmdpi.com The longer side-chain of these residues allows for the formation of hydrogen bonds (NH⋯Se or NH⋯S) with the protein backbone. nih.gov The strength and geometry of these hydrogen bonds are highly sensitive to the local folding of the side-chain. mdpi.com For instance, a simple flip in the terminal part of the selenomethionine side-chain can induce a significant spectral shift, highlighting the sensitivity of the selenomethionine probe to minor conformational adjustments. nih.govmdpi.com This sensitivity allows researchers to detect and characterize different conformational substates and the transitions between them. nih.gov By observing these subtle shifts, scientists can better understand the dynamic processes that are crucial for a protein's biological function, such as enzyme catalysis or signal transduction. nih.govnih.gov Furthermore, studies using energy transfer have demonstrated that the distance between a fluorescent donor and a selenomethionine acceptor is the primary factor affecting energy transfer efficiency, suggesting that selenomethionine can serve as a useful tool for probing protein structure and dynamics in the gas phase. nih.gov

Isotopic Labeling for Advanced Spectroscopic Studies

Isotopic labeling of this compound, particularly with the NMR-active 77Se isotope, significantly enhances its utility in advanced spectroscopic studies. This approach provides a powerful means to investigate protein structure, dynamics, and metabolic pathways with high precision.

77Selenium Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution of sulfur with selenium is highly beneficial for Nuclear Magnetic Resonance (NMR) experiments because, unlike sulfur, selenium possesses an NMR-compatible isotope, 77Se. nih.govacs.orgnih.gov 77Se is a spin 1/2 nucleus, making it an ideal candidate for NMR spectroscopy and a valuable spectroscopic surrogate for sulfur, which lacks a sufficiently sensitive isotope for such detailed analysis. nih.govacs.orgudel.edu The chemical shifts of the 77Se nucleus in biological systems span a very wide range, over 2000 ppm, which minimizes the problem of spectral overlap, even in large and complex proteins. nih.govacs.org This large spectral window provides ample room to resolve different chemical species that selenium-containing amino acids can form when incorporated into proteins. nih.govacs.org

The 77Se nucleus is exceptionally sensitive to its local chemical environment, making 77Se NMR an excellent technique for probing the protein milieu when selenomethionine is incorporated. nih.govacs.orgnih.govacs.org Systematic studies have been conducted to correlate the specific chemical environment of the selenium atom with its NMR signatures. nih.govacs.org

In one such study, a single selenomethionine residue was introduced at six different locations within the well-characterized β1 immunoglobulin-binding domain of Protein G (GB1). nih.govudel.edu This 56-amino acid protein has a remarkably stable and compact fold. nih.govacs.org The 77Se isotropic chemical shifts for these six GB1 variants were measured by solution-state NMR and were found to vary significantly, ranging from 50 to 122 ppm. nih.gov This wide range of chemical shifts for the same amino acid residue highlights the sensitivity of the selenium nucleus to its surroundings. nih.gov The observed chemical shifts were not strictly correlated with a single structural parameter, such as solvent accessibility or the χ3 dihedral angle, indicating that the chemical shift is influenced by a complex combination of factors within the local protein environment. nih.gov This high sensitivity allows 77Se NMR to serve as a precise reporter on the local structure and dynamics at specific sites within a protein. nih.govacs.org

| GB1 Variant | 77Se Isotropic Chemical Shift (δiso) [ppm] |

|---|---|

| T2Q/L5SeM | 50 |

| T2Q/T11SeM | 122 |

| T2Q/K28SeM | 96 |

| T2Q/T44SeM | 111 |

| T2Q/V42SeM | 85 |

| T2Q/E47SeM | 101 |

| Free SeM | 72 |

Beyond the isotropic chemical shift measured in solution NMR, solid-state 77Se NMR allows for the determination of the full chemical shift tensor. nih.govnih.govacs.org The chemical shift tensor provides three-dimensional information about the electronic environment around the selenium nucleus, offering a more detailed picture of local structure and orientation than the one-dimensional isotropic chemical shift. nih.gov

For the first time in a protein, the chemical shift anisotropy (CSA) tensor of selenomethionine was determined for four of the GB1 protein variants using solid-state 77Se NMR. nih.govacs.org This information is crucial for interpreting NMR data and for refining computational models of protein structure. nih.gov To enable a robust interpretation of the NMR data, the high-resolution X-ray crystal structures of five of the GB1 variants were also solved, allowing for an unambiguous determination of the selenomethionine conformation. nih.govnih.govacs.org Establishing a library of experimental 77Se chemical shifts and their corresponding chemical shift tensors, paired with high-resolution structural data, is a critical step toward developing 77Se NMR into a routine technique for studying the mechanisms of proteins. nih.gov

Stable Isotope Tracing in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.commedchemexpress.com This is achieved by introducing a substrate labeled with a stable, non-radioactive isotope and tracking its incorporation into downstream metabolites. nih.govnih.govspringernature.com this compound, labeled with a stable selenium isotope such as 77Se, serves as an effective tracer for studying selenium metabolism and its integration into various metabolic pathways. osti.gov

In a notable study, rats were administered 77Se-labeled selenomethionine (77Se-SeMet) simultaneously with 76Se-labeled selenite (B80905). osti.gov By using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS), researchers could trace the distinct metabolic fates of these two selenium compounds under identical biological conditions. osti.gov The results showed that selenomethionine was taken up by organs in its intact form and was selectively distributed to the pancreas. osti.gov This type of stable isotope tracing provides unparalleled insights into the distribution, bioavailability, and transformation of nutritional selenocompounds, allowing for a detailed mapping of metabolic networks and the quantification of metabolite flow. creative-proteomics.comnih.govosti.gov

Development of Chemical Biology Probes and Reporters

The unique chemical properties of selenium make this compound a valuable component in the design of chemical biology probes and reporters. These tools are engineered to investigate biological processes within cells and organisms with high specificity and sensitivity.

One innovative application involves the use of selenomethionine in combination with a fluorescent amino acid, p-cyanophenylalanine, to create a sensitive probe for local protein structure. rsc.org In this system, the selenomethionine residue acts as a fluorescence quencher through an electron transfer mechanism. rsc.org The efficiency of this quenching is dependent on the distance and orientation between the selenomethionine and the p-cyanophenylalanine. By incorporating these two residues at specific positions within a peptide or protein, researchers can use steady-state and time-resolved fluorescence measurements to obtain precise information about the local helical structure. rsc.org Because both amino acids can be incorporated into proteins either through recombinant expression or solid-phase peptide synthesis, this method provides a convenient and non-perturbing way to probe protein conformational details. rsc.org Such probes are instrumental in studying protein folding, protein-protein interactions, and the dynamic changes in protein structure that are central to biological function.

Advanced Analytical Methodologies for Characterization and Quantification of L Selenomethionine

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for L-selenomethionine, enabling its separation from other selenium species and matrix components. High-performance liquid chromatography and gas chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of non-volatile or thermally unstable compounds like L-selenomethionine. Various HPLC modes and detection methods have been optimized for its analysis.

HPLC coupled with fluorescence detection (FLD) offers a sensitive and selective method for the determination of L-selenomethionine. Since native L-selenomethionine is not fluorescent, a pre-column or post-column derivatization step is required to introduce a fluorescent tag to the molecule. This derivatization enhances detection sensitivity and allows for quantification at very low concentrations.

Commonly used derivatizing agents for amino acids, including L-selenomethionine, include o-phthalaldehyde (OPA) in the presence of a thiol and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) jst.go.jpnih.govresearchgate.net. The reaction with OPA and a thiol, such as N-acetyl-L-cysteine (NAC), forms a highly fluorescent isoindole derivative researchgate.net. Similarly, NBD-F reacts with the primary amino group of L-selenomethionine to yield a fluorescent product jst.go.jpnih.gov. The resulting derivatives are then separated on a reversed-phase HPLC column and detected by a fluorescence detector.

One study developed a method using NBD-F as the derivatization reagent, where the fluorescence intensity of the NBD-Se-Met derivative was enhanced tenfold through on-line electrochemical oxidation jst.go.jpnih.gov. This method demonstrated a linear calibration curve in the range of 300 fmol to 30 pmol and achieved a detection limit of 50 fmol, which is comparable to the sensitivity of inductively coupled plasma mass spectrometry jst.go.jpnih.gov. Another approach using OPA and NAC for derivatization reported a linear assay in the concentration range of 0.5–100 μg/mL with a limit of detection of 0.025 μg/mL researchgate.net.

| Derivatization Reagent | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| NBD-F with on-line oxidation | 300 fmol - 30 pmol | 50 fmol | jst.go.jpnih.gov |

| OPA/N-acetyl-L-cysteine | 0.5 - 100 µg/mL | 0.025 µg/mL | researchgate.net |

L-selenomethionine is a chiral molecule, and the separation of its enantiomers, D- and L-selenomethionine, is of significant biological interest. Enantioselective HPLC is the primary technique used for this chiral resolution. This is typically achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Several types of CSPs have been successfully employed for the separation of D- and L-selenomethionine. These include chiral ligand-exchange stationary phases and macrocyclic antibiotic-based phases academicstrive.comnih.gov. For instance, a chiral ligand-exchange stationary phase synthesized by treating silica gel with specific reagents and L-isoleucine has been used to completely resolve DL-selenomethionine nih.gov. The separation is influenced by factors such as the concentration of copper ions and methanol in the mobile phase, the pH of the mobile phase, and the column temperature nih.gov. Under optimal conditions, complete resolution can be achieved within 40 minutes nih.gov.

Another approach utilizes a chiral crown ether stationary phase. This method has been used for the enantiomeric separation of underivatized selenoamino acids, including D,L-selenomethionine, with detection by either UV or inductively coupled plasma mass spectrometry researchgate.net. The use of macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, as chiral selectors has also proven effective for the separation of a wide range of chiral compounds, including amino acid derivatives semanticscholar.org.

| Chiral Stationary Phase (CSP) Type | Key Separation Principle | Typical Application | Reference |

|---|---|---|---|

| Chiral Ligand-Exchange | Formation of diastereomeric metal complexes with different stabilities. | Resolution of DL-selenomethionine. | nih.gov |

| Chiral Crown Ether | Inclusion complexation based on the three-dimensional structure of the crown ether. | Separation of underivatized D,L-selenoamino acids. | researchgate.net |

| Macrocyclic Glycopeptide | Multiple chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance. | Broad-spectrum enantioseparation of chiral compounds. | semanticscholar.org |

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful separation technique that can be used for the analysis of L-selenomethionine. However, due to the low volatility of amino acids, a derivatization step is essential to convert L-selenomethionine into a more volatile and thermally stable compound suitable for GC analysis rsc.orgrsc.orgnih.gov.

The derivatization process for GC analysis of L-selenomethionine typically involves a two-step reaction: esterification of the carboxylic acid group followed by acylation of the amino group rsc.orgrsc.orgnih.gov. For example, the carboxylic group can be esterified using propan-2-ol, and the amino group can then be acylated with trifluoroacetic acid anhydride rsc.orgrsc.org. Another approach involves a single-step derivatization using ethyl chloroformate in an ethanol medium, which simultaneously esterifies and acylates the molecule rsc.orgrsc.org.

The resulting volatile derivatives are then separated on a GC column and can be detected by various detectors. When coupled with a mass spectrometer (GC-MS), this method provides high selectivity and allows for the structural confirmation of the derivatized L-selenomethionine nih.gov. The choice of derivatization reagents and reaction conditions is critical for achieving high derivatization yield and reproducible results rsc.orgrsc.orgresearchgate.net.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a separation method like HPLC or GC, provides powerful analytical capabilities for L-selenomethionine.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with extremely low detection limits, making it ideal for the quantification of selenium-containing compounds researchgate.net. When coupled with HPLC (HPLC-ICP-MS), it becomes a premier technique for selenium speciation analysis, allowing for the separation and quantification of different selenium compounds, including L-selenomethionine, in a single analysis mdpi.comtandfonline.comtandfonline.comingeniatrics.comrsc.org.

The HPLC separates the different selenium species, which are then introduced into the ICP-MS. In the plasma, the molecules are atomized and ionized, and the resulting selenium ions are detected by the mass spectrometer. A significant challenge in selenium analysis by ICP-MS is the presence of argon-based polyatomic interferences (e.g., 40Ar38Ar+ on 78Se+ and 40Ar40Ar+ on 80Se+) that can overlap with the selenium isotopes and lead to inaccurate results tandfonline.comtandfonline.com. To overcome these interferences, modern ICP-MS instruments are equipped with collision/reaction cells or employ tandem mass spectrometry (ICP-MS/MS) mdpi.comtandfonline.com. These technologies use a gas (like helium or methane) to either remove the interfering ions through kinetic energy discrimination or to react with them to shift their mass, thereby allowing for interference-free measurement of selenium isotopes tandfonline.com.

The coupling of enantioselective HPLC with ICP-MS has also been demonstrated for the simultaneous speciation and chiral separation of selenium and mercury species, including D- and L-selenomethionine rsc.org. This powerful combination allows for in-depth studies of the metabolic and toxicological pathways of these elements.

| Technique | Principle | Advantages for L-Selenomethionine Analysis | Challenges | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Separation of selenium species by HPLC followed by elemental detection of selenium by ICP-MS. | High sensitivity, element-specific detection, allows for speciation analysis. | Argon-based polyatomic interferences. | mdpi.comtandfonline.comingeniatrics.com |

| HPLC-ICP-MS/MS | Tandem mass spectrometry to remove polyatomic interferences. | Improved accuracy and lower detection limits by mitigating interferences. | Increased instrument complexity and cost. | mdpi.com |

| Enantioselective HPLC-ICP-MS | Chiral separation of enantiomers followed by selenium-specific detection. | Allows for the quantification of individual D- and L-isomers of selenomethionine (B1662878). | Requires specialized chiral columns and optimized separation conditions. | rsc.org |

HPLC-ICP-MS for Selenium Speciation Analysis in Complex Matrices

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) stands as a powerful and widely used technique for selenium speciation analysis. This method combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. In the context of L-Selenomethionine analysis, HPLC is employed to separate it from other organic and inorganic selenium species present in a sample. The eluent from the HPLC column is then introduced into the ICP-MS system, where the compounds are atomized and ionized in a high-temperature plasma. The mass spectrometer then detects and quantifies the selenium isotopes, providing a signal that is proportional to the amount of selenium in each separated species.

This technique is particularly valuable for the analysis of complex biological matrices such as eggs, yeast, and various food products. For instance, HPLC-ICP-MS has been successfully applied to determine L-Selenomethionine, selenocystine (B224153), and methylselenocysteine in egg samples following enzymatic hydrolysis to release the selenoamino acids from proteins mdpi.com. The method demonstrates high sensitivity, with detection limits often in the low µg/kg range, and is tolerant to complex sample matrices mdpi.com. Furthermore, analytical methods have been developed for the simultaneous speciation of L-Selenomethionine and its precursors, achieving detection limits of 1 ng/mL in terms of selenium content wikipedia.org.

The selection of the HPLC method, including the type of column (e.g., ion-exchange, reversed-phase) and the mobile phase composition, is critical for achieving the desired separation of selenium species before their detection by ICP-MS.

Triple Quadrupole Selected Reaction Monitoring (SRM) for Targeted Analysis